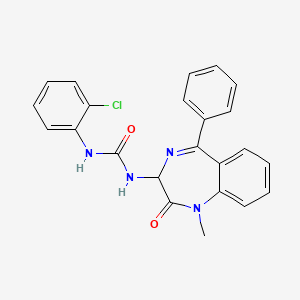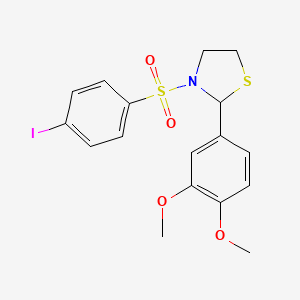
2-(3,4-Dimethoxy-phenyl)-3-(4-iodo-benzenesulfonyl)-thiazolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,4-Dimethoxy-phenyl)-3-(4-iodo-benzenesulfonyl)-thiazolidine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a thiazolidine derivative that has been synthesized and studied for its various biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
Synthesis and Anthelmintic/Anti-inflammatory Activities : Nitinkumar S. Shetty, I. M. Khazi, and C. Ahn (2010) reported on the synthesis of novel imidazothiazole sulfides and sulfones, including derivatives of 2-(3,4-Dimethoxy-phenyl)-3-(4-iodo-benzenesulfonyl)-thiazolidine. These compounds showed promising anthelmintic and anti-inflammatory activities (Shetty, Khazi, & Ahn, 2010).
Cytotoxicity Study : II-Whan Kim, Chong-kyo Lee, H. Kim, and Sang-hun Jung (2003) explored the cytotoxicity of similar compounds, highlighting the importance of the planarity of the imidazolidinone motif for cytotoxic activity (Kim, Lee, Kim, & Jung, 2003).
Anticancer Evaluation : P. P. Prabhu, T. Panneerselvam, C. Shastry, A. Sivakumar, and S. Pande (2015) synthesized derivatives for anticancer evaluation. One compound exhibited significant activity against human cervical cancer cell lines (Prabhu et al., 2015).
Antibacterial Activities : Krunal V. Juddhawala, N. Parekh, and Bhaskar M. Rawal (2011) synthesized and evaluated thiazolidine derivatives for their antibacterial activity against common bacterial strains (Juddhawala, Parekh, & Rawal, 2011).
Antioxidant Activity : Maria Apotrosoaei, I. Vasincu, S. Constantin, F. Buron, S. Routier, and L. Profire (2014) reported on the synthesis of thiazolidine-4-one derivatives and their potential antioxidant effects. They found significant antioxidant activity in some of these compounds (Apotrosoaei et al., 2014).
Antimicrobial and Antitumor Evaluation : M. Gouda and A. Abu‐Hashem (2011) focused on the synthesis of thiazolidine and thiazolidinone derivatives for antimicrobial and antitumor evaluation, revealing promising activities in some compounds (Gouda & Abu‐Hashem, 2011).
Propiedades
IUPAC Name |
2-(3,4-dimethoxyphenyl)-3-(4-iodophenyl)sulfonyl-1,3-thiazolidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18INO4S2/c1-22-15-8-3-12(11-16(15)23-2)17-19(9-10-24-17)25(20,21)14-6-4-13(18)5-7-14/h3-8,11,17H,9-10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAKUDUFTXXHNQY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2N(CCS2)S(=O)(=O)C3=CC=C(C=C3)I)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18INO4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-[6-(2,3-dimethylphenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B2407490.png)
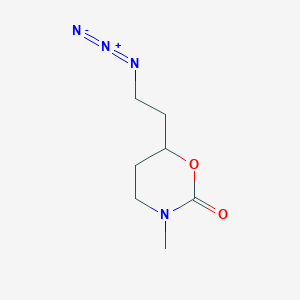
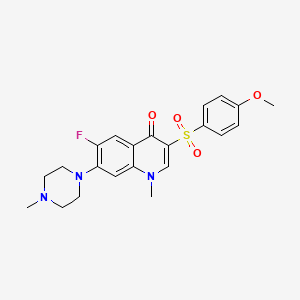
![3-[4-(Tert-butyl)phenoxy]-7-hydroxy-2-(trifluoromethyl)chromen-4-one](/img/structure/B2407495.png)
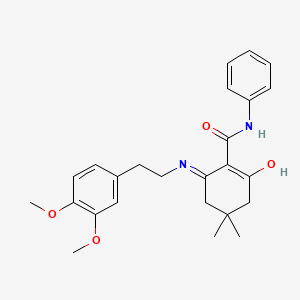
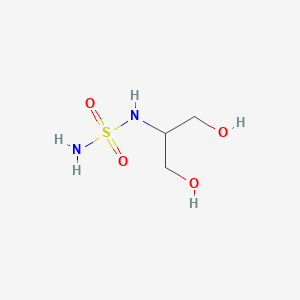
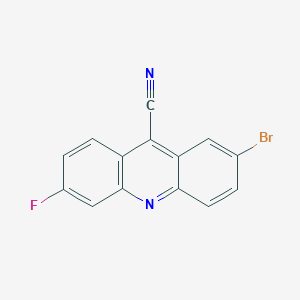




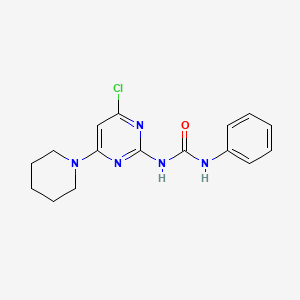
![2-(N-methylmethylsulfonamido)-N-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)acetamide hydrochloride](/img/structure/B2407510.png)
